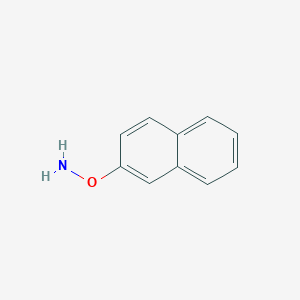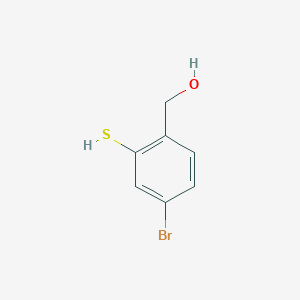![molecular formula C11H16ClNO3 B13695500 7,8-Dimethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride](/img/structure/B13695500.png)
7,8-Dimethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dimethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride is a chemical compound that belongs to the class of tetrahydrobenzo[f][1,4]oxazepines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride typically involves the reaction of 2-aminophenols with alkynones in the presence of a solvent such as 1,4-dioxane at elevated temperatures (e.g., 100°C). This reaction leads to the formation of benzo[f][1,4]oxazepine derivatives through a 7-endo-dig cyclization mechanism .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance yield and efficiency .
化学反応の分析
Types of Reactions
7,8-Dimethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs .
科学的研究の応用
作用機序
The mechanism of action of 7,8-Dimethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to disrupt the PEX14-PEX5 protein-protein interface, leading to the inhibition of essential cellular processes in trypanosomes. This disruption ultimately results in cell death, making it a promising candidate for the treatment of trypanosomiasis .
類似化合物との比較
Similar Compounds
7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one: This compound shares a similar core structure but differs in its functional groups and biological activity.
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine: Another related compound with a similar scaffold but lacking the dimethoxy substitution.
Uniqueness
7,8-Dimethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
特性
分子式 |
C11H16ClNO3 |
|---|---|
分子量 |
245.70 g/mol |
IUPAC名 |
7,8-dimethoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-13-10-5-8-7-12-3-4-15-9(8)6-11(10)14-2;/h5-6,12H,3-4,7H2,1-2H3;1H |
InChIキー |
VQZGFDXGGLKOTE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)CNCCO2)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B13695417.png)



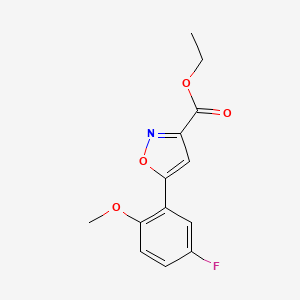


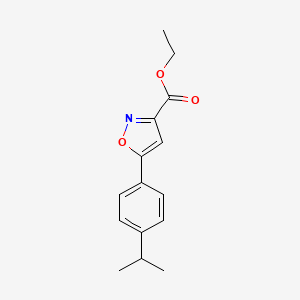
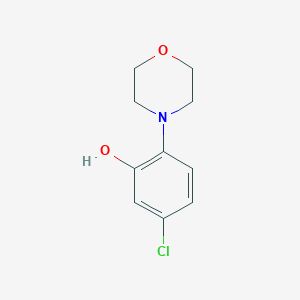
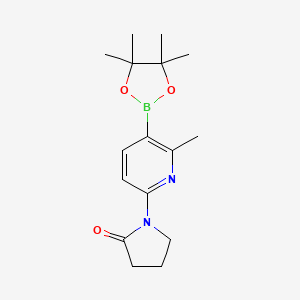
![Methyl 3-[4-methoxy-2-(2-methoxy-2-oxoethyl)-6-methylphenyl]propanoate](/img/structure/B13695476.png)

